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molecular formula C10H6N2O3 B8392064 7-Nitroquinoline-6-carbaldehyde

7-Nitroquinoline-6-carbaldehyde

Cat. No. B8392064
M. Wt: 202.17 g/mol
InChI Key: HSZTVYCMBSQRPO-UHFFFAOYSA-N
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Patent
US07645760B2

Procedure details

6-Methyl-7-nitroquinoline (Achylediani,R. et al. Izvestiya Akademii Nauk Gruzii, Seriya Khimicheskaya (1996), 22(1-4), 43-47) (14 g; 74 mmol) was dissolved in DMF (200 ml) and treated with tert.butoxy-bis(dimethylamino)methan (64.5 ml; 313 mmol) at 160° C. for 30 min. The reaction mixture was evaporated and purified by dissolving in THF (30 ml ), adding TBME (1.5 l) and filtering from the brown precipitate. The filtrate was evaporated to dryness and dissolved in THF (300 ml). NalO4 (95.6 g; 446 mmol) dissolved in water (5 l) was added under stirring within 45 min. The reaction mixture was extracted with EtOAc three times, the combined organic phases were dried over Na2SO4, evaporated to dryness and purified via chromatography (SiO2, toluene/TBME 96/10) to yield the title compound as yellowish crystals (9.5 g; 63%), which were used in the following step.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
64.5 mL
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[N:8]=[CH:7][CH:6]=[CH:5]2.C([O:19]C(N(C)C)N(C)C)(C)(C)C>CN(C=O)C>[N+:12]([C:11]1[CH:10]=[C:9]2[C:4]([CH:5]=[CH:6][CH:7]=[N:8]2)=[CH:3][C:2]=1[CH:1]=[O:19])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CC=1C=C2C=CC=NC2=CC1[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
64.5 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring within 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in THF (30 ml )
ADDITION
Type
ADDITION
Details
adding TBME (1.5 l)
FILTRATION
Type
FILTRATION
Details
filtering from the brown precipitate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in THF (300 ml)
DISSOLUTION
Type
DISSOLUTION
Details
NalO4 (95.6 g; 446 mmol) dissolved in water (5 l)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified via chromatography (SiO2, toluene/TBME 96/10)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C2C=CC=NC2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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